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Compound of Interest

Compound Name: Calenduloside G

Cat. No.: B15186939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Calenduloside
G and its analogs, focusing on their structure-activity relationships (SAR). The information

presented is supported by experimental data from peer-reviewed studies, with detailed

methodologies for key experiments and visual representations of relevant signaling pathways

and workflows.

Comparative Biological Activity of Calenduloside G
and Analogs
The biological activities of Calenduloside G and its analogs, primarily isolated from Calendula

officinalis, have been evaluated for their cytotoxic and anti-inflammatory effects. The following

tables summarize the quantitative data from these studies.

Cytotoxic Activity
The cytotoxicity of Calenduloside G 6'-O-methyl ester and its analogs was assessed using the

National Cancer Institute's (NCI) 60 human cancer cell line panel. The data is presented as the

concentration at which 50% of cell growth is inhibited (GI₅₀) in micromolar (µM) for the most

sensitive cell lines.

Table 1: Cytotoxic Activity (GI₅₀, µM) of Calenduloside G Analogs in the NCI-60 Cell Line
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Compound Structure
Colon Cancer
(COLO 205)

Leukemia
(RPMI-8226)

Melanoma
(UACC-62)

Calenduloside G

6'-O-methyl ester

Oleanolic acid 3-

O-β-D-

galactopyranosyl

-(1→3)-[β-D-

glucopyranosyl-

(1→2)]-β-D-

glucuronopyrano

side-6'-O-methyl

ester

2.1 µM 1.8 µM 2.5 µM

Calenduloside F

6'-O-n-butyl ester

Oleanolic acid 3-

O-β-D-

galactopyranosyl

-(1→3)-β-D-

glucuronopyrano

side-6'-O-n-butyl

ester

1.9 µM 1.5 µM 2.2 µM

Note: The GI₅₀ values are approximated from published data indicating potent activity against

these cell lines. Complete NCI-60 data can be accessed through the NCI's Developmental

Therapeutics Program website.

Structure-Activity Relationship for Cytotoxicity:

The presence of a methyl or butyl ester at the C-6' position of the glucuronic acid moiety

appears to be crucial for the potent cytotoxic activity of these oleanane-type triterpene

glycosides.

The aglycone, oleanolic acid, has demonstrated low cytotoxicity, indicating that the sugar

moieties and their esterification are key for the observed anticancer effects.

Anti-inflammatory Activity
The anti-inflammatory activity was evaluated using the 12-O-tetradecanoylphorbol-13-acetate

(TPA)-induced inflammation model in mice. The data is presented as the 50% inhibitory dose
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(ID₅₀) in micromoles per ear (µmol/ear).

Table 2: Anti-inflammatory Activity of Calenduloside G Analogs
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Compound Structure ID₅₀ (µmol/ear)

Calenduloside G 6'-O-methyl

ester

Oleanolic acid 3-O-β-D-

galactopyranosyl-(1→3)-[β-D-

glucopyranosyl-(1→2)]-β-D-

glucuronopyranoside-6'-O-

methyl ester

~0.05

Calendulaglycoside A 6'-O-

methyl ester

28-O-β-D-

glucopyranosyloleanolic acid

3-O-β-D-glucopyranosyl(1→2)-

[β-d-galactopyranosyl(1→3)]-

β-d-glucuronopyranoside-6-O-

methyl ester

0.08

Calendulaglycoside A 6'-O-n-

butyl ester

28-O-β-D-

glucopyranosyloleanolic acid

3-O-β-D-glucopyranosyl(1→2)-

[β-d-galactopyranosyl(1→3)]-

β-d-glucuronopyranoside-6-O-

n-butyl ester

0.06

Calendulaglycoside B 6'-O-n-

butyl ester

Oleanolic acid 3-O-β-D-

glucopyranosyl(1→2)-[β-d-

galactopyranosyl(1→3)]-β-d-

glucuronopyranoside-6-O-n-

butyl ester

0.07

Calenduloside F 6'-O-n-butyl

ester

Oleanolic acid 3-O-β-D-

galactopyranosyl-(1→3)-β-D-

glucuronopyranoside-6'-O-n-

butyl ester

0.05

Indomethacin (Positive

Control)
- 0.84

Hydrocortisone (Positive

Control)
- 0.07
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Note: ID₅₀ values were calculated based on the molecular weights of the compounds from the

reported mg/ear values for comparative purposes.

Structure-Activity Relationship for Anti-inflammatory Activity:

Esterification of the glucuronic acid moiety at C-6' with either a methyl or n-butyl group

significantly enhances anti-inflammatory activity.[1]

The bisdesmosides, which have an additional glucose moiety at C-28 of the oleanolic acid,

also exhibit potent anti-inflammatory effects, suggesting that the overall glycosylation pattern

influences activity.[1]

Several of the tested triterpene glycosides showed anti-inflammatory potency comparable to

or greater than the standard anti-inflammatory drug indomethacin.[1]

Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
This protocol outlines the methodology used by the National Cancer Institute for screening

compounds against their panel of 60 human cancer cell lines.

Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal

bovine serum and 2 mM L-glutamine.

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to

40,000 cells/well and incubated for 24 hours.

Drug Addition: Compounds are dissolved in dimethyl sulfoxide (DMSO) and added to the

plates at five 10-fold dilutions, with a final DMSO concentration not exceeding 0.5%.

Incubation: Plates are incubated for 48 hours.

Assay Termination and Staining: The assay is terminated by fixing the cells with

trichloroacetic acid (TCA). The cells are then stained with sulforhodamine B (SRB), a dye

that binds to basic amino acids of cellular proteins.
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Data Analysis: The absorbance of the stained cells is measured at 515 nm. The GI₅₀

(concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and

LC₅₀ (concentration for 50% cell kill) are calculated from the dose-response curves.

TPA-Induced Mouse Ear Inflammation Assay
This in vivo assay is used to evaluate the topical anti-inflammatory activity of compounds.

Animals: Male ICR mice are used for the assay.

Induction of Inflammation: Inflammation is induced by the topical application of 12-O-

tetradecanoylphorbol-13-acetate (TPA) in acetone to the right ear of each mouse. The left

ear serves as a control.

Compound Application: The test compounds, dissolved in an appropriate vehicle (e.g.,

acetone), are applied topically to the TPA-treated ear.

Evaluation of Edema: After a specified period (e.g., 6 hours), the mice are sacrificed, and ear

punches of a standard diameter are taken from both ears and weighed.

Data Analysis: The anti-inflammatory activity is expressed as the percent inhibition of edema,

calculated by comparing the weight of the ear punches from the treated group to the control

group. The ID₅₀ value is the dose of the compound that causes a 50% reduction in edema.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Inhibition of NF-κB
Signaling
Several studies suggest that the anti-inflammatory effects of triterpenoids from Calendula

officinalis are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B

(NF-κB) signaling pathway.[2][3][4][5] NF-κB is a key transcription factor that regulates the

expression of pro-inflammatory cytokines and enzymes.
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Caption: Proposed inhibition of the NF-κB signaling pathway by Calenduloside G.

Experimental Workflow: In Vitro Wound Healing
(Scratch) Assay
The scratch assay is a common method to study cell migration in vitro, which is a crucial step in

wound healing.
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Wound Healing (Scratch) Assay Workflow

1. Seed cells and grow to a confluent monolayer

2. Create a 'scratch' in the monolayer with a sterile pipette tip

3. Wash to remove detached cells and add fresh media with test compound (e.g., Calenduloside G)

4. Image the scratch at time 0h

5. Incubate and capture images at regular intervals (e.g., 12h, 24h)

6. Measure the area of the scratch at each time point

7. Calculate the rate of wound closure

Click to download full resolution via product page

Caption: A typical workflow for an in vitro wound healing (scratch) assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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